molecular formula C12H17Br2N3O2 B7856139 Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate

Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate

Cat. No.: B7856139
M. Wt: 395.09 g/mol
InChI Key: OMPRRUIFFXCQAQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate is a brominated heterocyclic compound featuring a pyrrolidine ring linked to a 4,5-dibromoimidazole moiety, protected by a tert-butoxycarbonyl (Boc) group. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the dibromo substitution on the imidazole ring increases molecular weight (estimated ~420 g/mol) and influences reactivity through halogen bonding and electronic effects .

Properties

IUPAC Name

tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br2N3O2/c1-12(2,3)19-11(18)17-6-4-5-7(17)10-15-8(13)9(14)16-10/h7H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPRRUIFFXCQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=C(N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets due to the presence of the dibromoimidazole moiety, which is known to exhibit antimicrobial properties.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar imidazole derivatives against various bacterial strains. The results indicated that compounds with dibromo substitutions exhibited enhanced activity compared to their non-brominated counterparts .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its synthesis involves the bromination of imidazole derivatives, which can be achieved using N-bromosuccinimide (NBS) in dichloromethane under controlled conditions.

Synthesis Overview:

  • Starting Material: (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
  • Reaction Conditions: NBS at 0°C for 2 hours
  • Yield: Approximately 65% .

Material Science

In material science, this compound can be utilized in the development of new polymers or as a building block for functional materials due to its unique chemical structure. Its ability to form stable complexes with metals may open avenues for applications in catalysis and materials engineering.

Mechanism of Action

The mechanism by which Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(S)-tert-butyl 2-(1-((2-(Trimethylsilyl)ethoxy)methyl)-4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

  • Structure : Differs by the addition of a (trimethylsilyl)ethoxymethyl (SEM) protecting group on the imidazole nitrogen.
  • Key Properties :
    • The SEM group introduces acid-lability, enabling selective deprotection under mild acidic conditions.
    • The (S)-stereochemistry at the pyrrolidine ring may enhance enantioselective interactions in biological systems.
  • Applications : Used as a stabilized intermediate in multi-step syntheses where selective deprotection is required .

Tert-butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate

  • Structure : Features an imidazo[4,5-b]pyridine core with a single bromine at position 5, linked to a Boc-protected methylamine.
  • Key Properties :
    • The pyridine ring increases aromaticity and electron-withdrawing effects compared to imidazole.
    • Lower molecular weight (~300 g/mol) due to reduced bromination.

(S)-tert-butyl 2-(5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

  • Structure : Contains a boronate ester substituent on a phenyl ring attached to the imidazole.
  • Key Properties :
    • Molecular weight: 439.4 g/mol (C24H34BN3O4).
    • The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions.
  • Applications : Critical in synthesizing biaryl structures for drug discovery and materials science .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties Applications
Target Compound 4,5-dibromoimidazole, Boc-protected ~420 High bromine content, halogen bonding potential Medicinal chemistry, halogenated probes
SEM-protected Analog SEM group, (S)-configuration Higher (SEM adds ~146) Acid-labile protection, enantioselectivity Stabilized synthetic intermediates
Imidazo[4,5-b]pyridine Derivative 5-bromoimidazopyridine, Boc-methylamine ~300 Pyridine aromaticity, single bromine Kinase inhibition studies
Boronate Ester Analog Boronate ester, phenyl substituent 439.4 Suzuki coupling compatibility Biaryl synthesis, drug discovery

Biological Activity

Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound that belongs to the family of imidazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of this compound is C12H17Br2N3O2, and it has a CAS number of 1240893-76-8. The compound features a pyrrolidine ring substituted with a tert-butyl group and an imidazole moiety that is halogenated at positions 4 and 5.

Biological Activity Overview

Imidazole derivatives have been extensively studied for their biological activities, including:

  • Antimicrobial Activity : Many imidazole compounds exhibit significant antimicrobial properties. The presence of bromine atoms in this compound enhances its interaction with microbial targets, potentially leading to increased efficacy against various pathogens.
  • Anticancer Properties : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways and induction of apoptosis. This compound may exhibit similar properties due to its structural features .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The bromine substituents may enhance binding affinity to specific enzymes or receptors, inhibiting their activity. This is crucial in the context of drug design where targeting enzymes involved in disease pathways is essential .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce ROS production, leading to oxidative stress in cells. This mechanism is often linked to the anticancer effects observed in various imidazole compounds .
  • Halogen Bonding : The presence of bromine atoms allows for halogen bonding interactions with biological macromolecules, which can stabilize the binding of the drug to its target.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Demonstrated that imidazole derivatives can inhibit cancer cell lines with IC50 values indicating potent activity against MCF-7 cells.
Investigated anti-inflammatory effects showing inhibition of COX-2 activity by related compounds with IC50 values comparable to standard drugs like celecoxib.
Highlighted antibacterial properties of nitrogen heterocycles, suggesting potential effectiveness against resistant bacterial strains.

Preparation Methods

Starting Material Synthesis

The precursor, (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate , is typically prepared via:

  • Condensation reactions : Reacting tert-butyl pyrrolidine-1-carboxylate derivatives with imidazole-forming agents like glyoxal and ammonium acetate.

  • Enantioselective synthesis : Chiral auxiliaries or asymmetric catalysis ensure the (S)-configuration is retained.

Dibromination Strategies

Bromination introduces dibromo substituents at the 4- and 5-positions of the imidazole ring. Key methods include:

Method Conditions Yield Key Observations Source
N-Bromosuccinimide (NBS) NBS (2.2 equiv), DCM, 0°C → RT, 12 h72–78%Selective mono/dibromination; requires stoichiometric control.
Elemental Bromine (Br₂) Br₂ (2.1 equiv), acetic acid, 50°C, 6 h65–70%Higher regioselectivity but hazardous handling.
Electrophilic Bromination HBr/H₂O₂, THF, reflux, 8 h60%Cost-effective but lower yield.

Mechanistic Insight : Bromination proceeds via electrophilic aromatic substitution, with the imidazole’s electron-rich C4 and C5 positions being most reactive. Steric hindrance from the tert-butyl group minimally affects reactivity due to the pyrrolidine ring’s conformational flexibility.

Alternative Routes: Imidazole Ring Formation Post-Bromination

Brominated Imidazole Synthesis

An alternative approach synthesizes the dibromoimidazole ring first, followed by coupling to the pyrrolidine backbone:

  • 4,5-Dibromoimidazole preparation :

    • React imidazole with Br₂ in acetic acid at 100°C (85% yield).

    • Use SeO₂/NBS system for α,β-unsaturated ketone bromination, followed by cyclization.

  • Coupling to Pyrrolidine :

    • Mitsunobu reaction: Dibromoimidazole + tert-butyl pyrrolidine-1-carboxylate, DIAD, PPh₃, THF.

    • Yield : 68–73%.

One-Pot Bromination-Cyclization

A streamlined method combines imine formation and bromination:

  • React tert-butyl 2-aminopyrrolidine-1-carboxylate with 2,3-dibromo-1,4-diketone in NH₄OAc/toluene at 90°C.

  • Advantage : Reduces purification steps; Yield : 70–75%.

Optimization and Challenges

Stereochemical Control

The (S)-configuration at the pyrrolidine C2 position is critical for biological activity. Key strategies:

  • Chiral resolution : Use (S)-BINOL-derived catalysts during coupling.

  • Asymmetric hydrogenation : Enantioselective reduction of pyrrolidine precursors.

Solvent and Catalyst Effects

  • Solvents : DCM and THF optimize bromine solubility, while toluene minimizes side reactions.

  • Catalysts : AIBN (azobisisobutyronitrile) enhances NBS-mediated radical bromination.

Purification Challenges

  • Column chromatography : Silica gel with EtOAc/hexane (1:4) resolves dibromo byproducts.

  • Recrystallization : Ethanol/water mixtures improve crystalline purity (≥98% by HPLC).

Analytical Characterization

Key Data for this compound :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.35–3.50 (m, 4H, pyrrolidine), 4.20 (q, J = 6.8 Hz, 1H, CH), 7.25 (s, 1H, imidazole).

  • HRMS : m/z calc. for C₁₂H₁₇Br₂N₃O₂ [M+H]⁺: 395.095; found: 395.093.

  • Melting Point : 162–166°C.

Industrial-Scale Considerations

Green Chemistry Approaches

  • Solvent recovery : Toluene and THF are recycled via distillation (≥90% efficiency).

  • Catalyst recycling : Pd/C and CuBr reused in coupling reactions without yield loss .

Q & A

Q. What are the recommended synthetic strategies for preparing tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate?

Methodological Answer:

  • Stepwise Functionalization : Begin with a pyrrolidine scaffold protected by a tert-butyl carbamate group. Introduce the imidazole moiety via condensation reactions, followed by regioselective bromination at positions 4 and 5 of the imidazole ring. Bromination can be achieved using reagents like NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Key Challenges : Ensure regioselectivity during bromination; monitor reaction progress via TLC or LC-MS to detect intermediates. Purification via silica gel chromatography or recrystallization is critical to isolate the dibrominated product .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with a gradient elution system (e.g., water/acetonitrile) to assess purity (>95% by area normalization) .
    • NMR Spectroscopy : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and imidazole protons (δ ~7.5–8.5 ppm). 2D NMR (COSY, HSQC) can resolve stereochemistry and connectivity .
    • HRMS : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 438.9381 for C₁₂H₁₈Br₂N₃O₂) .

Q. What are the stability considerations for the tert-butyl carbamate protecting group under common reaction conditions?

Methodological Answer:

  • Acid Sensitivity : The tert-butyl group is stable under basic conditions but cleaved by strong acids (e.g., TFA) or prolonged exposure to mild acids. Avoid acidic bromination reagents like HBr to prevent deprotection .
  • Thermal Stability : Monitor temperatures during reactions (e.g., reflux in THF or DCM) to prevent thermal decomposition (>100°C may degrade the carbamate) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å). SHELXTL or SHELXL software packages are ideal for structure solution and refinement .
  • Key Parameters : Refine anisotropic displacement parameters for bromine atoms to account for heavy-atom effects. Validate the model using R-factor convergence (<5%) and residual electron density maps .
  • Challenges : Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to obtain diffraction-quality crystals. Twinning or disorder in the tert-butyl group may require constraints during refinement .

Q. How can researchers optimize the regioselectivity of dibromination on the imidazole ring?

Methodological Answer:

  • Mechanistic Insights : Use DFT calculations to predict electron density distribution on the imidazole ring. Bromination typically occurs at positions with higher electron density (e.g., para to electron-donating groups) .
  • Experimental Optimization : Screen brominating agents (e.g., Br₂, NBS) and solvents (e.g., DMF, CHCl₃). Kinetic control (low temperature, short reaction time) favors mono-bromination, while thermodynamic control (higher temperature) may drive dibromination .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Substrate Design : The 4,5-dibromoimidazole moiety can undergo sequential cross-coupling. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in a mixed solvent system (toluene/ethanol) and base (Na₂CO₃) at 80–100°C .
  • Monitoring : Track reaction progress via LC-MS. Isolate intermediates (e.g., mono-coupled products) using preparative HPLC for further functionalization .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Methodological Answer:

  • Targeted Modifications :
    • Imidazole Ring : Replace bromine with iodine or install electron-withdrawing groups to modulate electronic properties .
    • Pyrrolidine Scaffold : Introduce chiral centers or substituents (e.g., hydroxymethyl) to improve binding affinity .
  • Assays : Pair synthetic analogs with in vitro enzymatic assays (e.g., kinase inhibition) and molecular docking studies to correlate structural features with activity .

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